5-Iodo-2-isopropoxybenzonitrile
Overview
Description
5-Iodo-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropoxybenzonitrile typically involves the iodination of 2-isopropoxybenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
For example, a general procedure involves the reaction of 2-isopropoxybenzonitrile with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like acetic acid. The reaction mixture is stirred at an elevated temperature until the iodination is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-isopropoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-2-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. The iodine atom can participate in halogen bonding, while the isopropoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate biological pathways and processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-isopropoxybenzonitrile: Similar structure but with different substitution pattern.
5-Bromo-2-isopropoxybenzonitrile: Bromine instead of iodine.
5-Iodo-2-methoxybenzonitrile: Methoxy group instead of isopropoxy group.
Uniqueness
5-Iodo-2-isopropoxybenzonitrile is unique due to the presence of both an iodine atom and an isopropoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems. The compound’s unique structure makes it valuable for various synthetic and research applications .
Properties
IUPAC Name |
5-iodo-2-propan-2-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNKGDSMGFGXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721432 | |
Record name | 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258440-83-3 | |
Record name | 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.